molecular formula C9H8BrN3 B13976782 1-(3-Bromobenzyl)-1H-1,2,3-triazole

1-(3-Bromobenzyl)-1H-1,2,3-triazole

Cat. No.: B13976782
M. Wt: 238.08 g/mol
InChI Key: CCYJJHRBIZJRRE-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the bromobenzyl group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromobenzyl)-1H-1,2,3-triazole can be synthesized through a series of chemical reactions. One common method involves the use of azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale azide-alkyne cycloaddition reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide and potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

    Substitution Reactions: Products include various substituted benzyl triazoles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-(3-Bromobenzyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: An organic compound with a similar benzyl group but lacks the triazole ring.

    1-Benzyl-1H-1,2,3-triazole: Similar structure but without the bromine atom.

    3-Bromobenzyl Alcohol: Contains the bromobenzyl group but lacks the triazole ring.

Uniqueness

1-(3-Bromobenzyl)-1H-1,2,3-triazole is unique due to the presence of both the bromobenzyl group and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]triazole

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2

InChI Key

CCYJJHRBIZJRRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CN=N2

Origin of Product

United States

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